molecular formula C10H6Br2O2 B1501943 6,8-Dibromo-2H-chromene-3-carbaldehyde CAS No. 885271-27-2

6,8-Dibromo-2H-chromene-3-carbaldehyde

Cat. No.: B1501943
CAS No.: 885271-27-2
M. Wt: 317.96 g/mol
InChI Key: BBEJJUHVSRCENG-UHFFFAOYSA-N
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Description

6,8-Dibromo-2H-chromene-3-carbaldehyde is a brominated derivative of chromene, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at the 6th and 8th positions of the chromene ring, and a formyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-2H-chromene-3-carbaldehyde typically involves the bromination of chromene derivatives. One common method is the electrophilic aromatic substitution reaction, where chromene is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions. The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-2H-chromene-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield dibrominated chromene carboxylic acids.

  • Reduction: Reduction reactions can produce dibrominated chromene alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted chromenes, depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: It has shown promising biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has indicated its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6,8-Dibromo-2H-chromene-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound's reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt cellular processes, leading to the observed biological activities.

Comparison with Similar Compounds

6,8-Dibromo-2H-chromene-3-carbaldehyde is structurally similar to other brominated chromenes, such as 6-bromo-2H-chromene-3-carbaldehyde and 8-bromo-2H-chromene-3-carbaldehyde. its unique combination of bromine atoms at the 6th and 8th positions confers distinct chemical and biological properties. These differences make it a valuable compound for specific applications where the presence of two bromine atoms is advantageous.

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Properties

IUPAC Name

6,8-dibromo-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEJJUHVSRCENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696222
Record name 6,8-Dibromo-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-27-2
Record name 6,8-Dibromo-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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